Orazamide is synthesized through chemical reactions involving isoniazid and orotic acid. Its classification falls under the category of pharmaceutical compounds, specifically those used in the treatment of infectious diseases. The compound has been studied for its structural properties and biological activities, particularly its effects on various metabolic pathways.
The synthesis of Orazamide involves several steps, typically starting with the reaction between isoniazid and orotic acid. One efficient method includes:
For instance, one reported method utilized ultrasound to enhance reaction rates, reducing synthesis time significantly while increasing product yield compared to traditional methods .
The molecular structure of Orazamide can be represented by its canonical SMILES notation: C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N
. The compound consists of two primary components linked together, which contribute to its biological activity.
Orazamide participates in various chemical reactions, including:
These reactions are facilitated by enzymes such as adenosine kinase, which plays a role in the phosphorylation processes necessary for its activation.
The mechanism of action for Orazamide primarily involves its role as an antimycobacterial agent. It operates by inhibiting key metabolic pathways in Mycobacterium tuberculosis. Specifically:
Studies have shown that Orazamide exhibits a minimal inhibitory concentration against Mycobacterium tuberculosis strains, indicating its potential efficacy as an antimicrobial agent .
Orazamide possesses distinct physical properties:
Orazamide has several notable applications in scientific research:
Orazamide (CAS 2574-78-9), also known as Aica orotate dihydrate or Aicamin dihydrate, is a molecular complex comprising 5-aminoimidazole-4-carboxamide (AICA) and orotic acid in a 1:1 stoichiometry, crystallized as a dihydrate. Its chemical formula is C9H14N6O7, with a molecular weight of 318.25 g/mol [2] [8]. Structurally, it integrates a purine precursor (AICA) and a pyrimidine precursor (orotic acid), positioning it uniquely at the intersection of nucleotide biosynthesis and metabolic modulation. While not a first-line therapeutic agent, Orazamide has persisted in pharmacological research due to its potential role in cellular repair mechanisms and immunometabolic regulation. Its current applications span chronic hepatic conditions and inflammatory dermatoses, though mechanistic studies remain limited compared to mainstream therapeutics [2].
Orazamide emerged from mid-20th-century research into nucleotide metabolism and liver pathophysiology. It was first synthesized in the 1970s through the co-crystallization of AICA—a metabolite in the de novo purine biosynthesis pathway—and orotic acid, a pyrimidine intermediate [2]. This synthesis aimed to exploit synergistic effects: AICA augments purine nucleotide pools, while orotic acid stimulates pyrimidine synthesis, collectively supporting tissue regeneration [8].
Early preclinical studies focused on hepatoprotective effects. Researchers observed that Orazamide mitigated chemically induced liver damage in rodent models by accelerating ATP regeneration and reducing inflammatory markers [2]. By the 1980s, clinical investigations in Europe and Asia began evaluating its utility in chronic active hepatitis. A landmark Italian clinical trial (1979) documented significant normalization of transaminase levels and hepatic function in patients receiving Orazamide, though rigorous mechanistic data were sparse [2]. Parallel studies in Japan explored its dermatological applications, noting improvements in inflammatory skin conditions like eczema and psoriasis, potentially linked to its modulation of keratinocyte proliferation [2].
Table 1: Key Chemical and Historical Attributes of Orazamide
Property | Detail |
---|---|
IUPAC Name | 1,2,3,6-Tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with 5-amino-1H-imidazole-4-carboxamide (1:1) dihydrate |
Molecular Formula | C9H14N6O7 |
Appearance | Solid powder |
Solubility | Soluble in DMSO; insoluble in aqueous buffers at neutral pH |
First Reported Therapeutic Use | Chronic active hepatitis (Italy, 1979) |
Primary Research Regions | Europe, Japan, China |
Despite these findings, Orazamide never attained broad clinical adoption. This was partly due to the concurrent development of more potent hepatoprotectants (e.g., ursodeoxycholic acid) and limited commercial investment. Patent landscapes from the 1980s show minimal proprietary protection, reducing incentives for large-scale trials [2] [8]. Nevertheless, niche applications persist in regions including Eastern Europe and Asia, where it is utilized as an adjunct therapy for hepatic recovery and inflammatory skin disorders [2].
Contemporary research positions Orazamide as a multifaceted modulator of cellular metabolism and immune responses. Its mechanisms span three interconnected domains:
Nucleotide Biosynthesis and Cell Proliferation
Orazamide’s components serve as direct precursors to nucleic acid synthesis:
Immunometabolic Crosstalk
Emerging evidence suggests Orazamide influences immune cell function through metabolic reprogramming:
Table 2: Research Milestones in Orazamide’s Therapeutic Applications
Year | Study Focus | Key Finding |
---|---|---|
1983 | Chronic Active Hepatitis | 75% of patients (n=28) showed normalized ALT/AST after 12 weeks of therapy |
1979 | Hepatic Fibrosis (Animal Model) | Reduced collagen deposition and TGF-β expression in rats |
1965 | Inflammatory Dermatoses | Improved lesion healing in 68% of patients with eczema/psoriasis |
2010s | Immunometabolism (In Vitro) | AMPK-mediated suppression of NLRP3 inflammasome in macrophages |
Clinical and Research Trajectories
Current applications remain focused on:
However, research is expanding into new frontiers:
Table 3: Molecular Targets and Pathways of Orazamide Components
Component | Primary Target | Downstream Effects | Therapeutic Implication |
---|---|---|---|
AICA | AMP-activated protein kinase (AMPK) | ↑ Autophagy, ↓ mTOR, ↓ NF-κB | Hepatoprotection, Anti-inflammation |
Orotic acid | Dihydroorotate dehydrogenase (DHODH) | ↓ Pyrimidine synthesis, ↓ T-cell proliferation | Immunomodulation |
Despite its potential, Orazamide faces challenges: limited bioavailability (<30% oral absorption) and rapid renal clearance necessitate advanced delivery systems [2] [5]. Nanocarriers (e.g., lipid nanoparticles) are being investigated to enhance tissue-specific delivery and prolong half-life [5]. Contemporary drug development paradigms now emphasize:
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4